molecular formula C22H23NO6 B2947112 propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847366-06-7

propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B2947112
M. Wt: 397.427
InChI Key: XZCFSVULVVMKIJ-UHFFFAOYSA-N
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Description

Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a chemical compound with the molecular formula C22H23NO6 . Its average mass is 397.421 Da .

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Synthesis of Cyclic Phosphonic Analogues : The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines led to the formation of a novel class of cyclic phosphonic analogues of chromone. This showcases the compound's utility in synthetic chemistry (Budzisz Elż & Pastuszko Slawomir, 1999).

  • Cyclization of Aryl Acetonitriles : A study on the cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions demonstrates the compound's potential in organic synthesis and the formation of various chromene derivatives (T. Zdrojewski, Joanna Musielak, & A. Jończyk, 2009).

  • Herbicidal Ingredient Synthesis : The synthesis of herbicidal ZJ0273, involving propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, highlights its application in agricultural chemistry. This includes the creation of mono-labeled and dual-labeled analogues for use as radiotracers in environmental and biological studies (Zheng-Min Yang, Q. Ye, & Long Lu, 2008).

  • Iron-Catalyzed Benzylation : The benzylation of 4-hydroxycoumarin, a related compound, leads to pharmaceutically interesting derivatives. This process emphasizes the role of these compounds in medicinal chemistry and drug development (Jette Kischel et al., 2007).

Application in Material Science and Chemistry

  • Corrosion Inhibition : Benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic environments. This illustrates the potential application of these compounds in materials science, particularly in corrosion prevention (Zhiyong Hu et al., 2016).

  • Environmental Behavior and Fate : A study on the transformation of a herbicide similar to propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate in aerobic soils provides insights into the environmental behavior and fate of such compounds. Understanding these aspects is crucial for assessing the environmental impact of chemicals used in agriculture (W. Haiyan et al., 2010).

  • Eco-Friendly Cosmetic Ingredient Synthesis : The synthesis of aromatic esters, including derivatives of 4-(dimethylamino)benzoate, under eco-friendly methodologies, highlights the compound's relevance in the cosmetics industry. These processes aim to improve and simplify synthesis in a Green Chemistry context (C. Villa et al., 2005).

  • Fluorescent Material Applications : A study on a DBU-mediated cascade strategy involving propargylamines and dimethyl 3-oxoglutarate for constructing functionalized benzo[c]chromen-6-ones suggests potential applications in fluorescent material development (Jiahui Duan et al., 2021).

properties

IUPAC Name

propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-4-11-27-22(26)14-5-7-15(8-6-14)29-19-13-28-21-16(20(19)25)9-10-18(24)17(21)12-23(2)3/h5-10,13,24H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCFSVULVVMKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

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